

In-Depth Technical Guide: Bromodichloronitromethane (CAS No. 918-01-4)

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Compound of Interest

Compound Name: *Bromodichloronitromethane*

Cat. No.: *B120469*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodichloronitromethane (CAS No. 918-01-4) is a halogenated nitromethane that has been identified as a disinfection byproduct (DBP) in drinking water.^[1] As a member of the halonitromethane (HNM) class of DBPs, it is formed during water treatment processes involving chlorination or ozonation, particularly in the presence of bromide ions. Concerns have been raised regarding the potential health effects of HNMs due to their demonstrated cytotoxicity and genotoxicity. This technical guide provides a comprehensive overview of the available scientific data on **bromodichloronitromethane**, with a focus on its chemical properties, toxicological profile, and mechanisms of action.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **bromodichloronitromethane** is presented in the table below.

Property	Value	Reference
CAS Number	918-01-4	[1] [2]
Molecular Formula	CBrCl ₂ NO ₂	[2]
Molecular Weight	208.82 g/mol	[2]
Synonyms	Dichlorobromonitromethane, bromo-dichloro-nitro-methane	[2]
Density	2.225 g/cm ³	[1]
Boiling Point	115.5 °C at 760 mmHg	[1]
Flash Point	23.7 °C	[1]
LogP	2.27010	[1]

Synthesis

While a detailed, peer-reviewed synthesis protocol for **bromodichloronitromethane** is not readily available in the public domain, its synthesis can be conceptually derived from the halogenation of nitromethane. The general approach involves the controlled reaction of nitromethane with appropriate brominating and chlorinating agents.

A plausible synthetic route could involve the base-catalyzed halogenation of nitromethane. The process would likely proceed in a stepwise manner, where nitromethane is first halogenated to form a mixture of halogenated nitromethanes. Subsequent purification steps, such as distillation or chromatography, would be necessary to isolate **bromodichloronitromethane**.

A general, related synthesis for nitromethane itself involves the reaction of chloroacetic acid with sodium nitrite. In this procedure, a solution of sodium chloroacetate is prepared and then reacted with sodium nitrite. The reaction mixture is heated, leading to the formation of nitromethane, which is then isolated by distillation.

Toxicological Data

Bromodichloronitromethane exhibits significant cytotoxicity and genotoxicity in mammalian cells. The following tables summarize the available quantitative data.

Table 4.1: In Vitro Cytotoxicity in Chinese Hamster Ovary (CHO) Cells

Compound	Cytotoxicity Rank Order (Most to Least Cytotoxic)
Haloacetaldehydes	1
Haloacetamides	2
Halonitromethanes (including Bromodichloronitromethane)	3
Haloacetonitriles	4
>2C-haloacids	5
Haloacetic acids	6
Halomethanes	7

Source: Adapted from data on disinfection by-products in mammalian cells.[\[3\]](#)

Table 4.2: In Vitro Genotoxicity in Chinese Hamster Ovary (CHO) Cells

Compound	Genotoxicity Rank Order (Most to Least Genotoxic)
Haloacetonitriles	1
Haloacetamides	2
Halonitromethanes (including Bromodichloronitromethane)	3
Haloacetaldehydes	4
Haloacetic acids	5
>2C-haloacids	6
Halomethanes	7

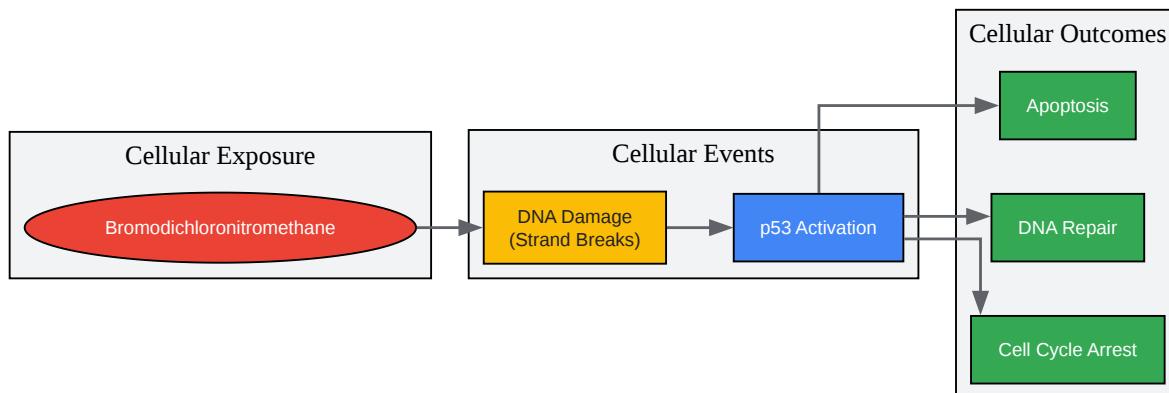
Source: Adapted from data on disinfection by-products in mammalian cells.[\[3\]](#)

Mechanism of Action: DNA Damage

The primary mechanism of toxicity for **bromodichloronitromethane** is believed to be the induction of DNA damage. This compound has been shown to cause DNA strand breaks, which can lead to mutations and chromosomal aberrations if not properly repaired.

DNA Damage Response Pathway

Exposure to DNA damaging agents like **bromodichloronitromethane** typically activates a complex cellular signaling network known as the DNA Damage Response (DDR). A key signaling cascade in the DDR involves the activation of the p53 tumor suppressor protein.



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p53-mediated DNA damage response pathway.

Upon DNA damage, the p53 protein is stabilized and activated, leading to the transcriptional regulation of genes involved in cell cycle arrest, DNA repair, and, in cases of extensive damage, apoptosis (programmed cell death). This response is a critical cellular defense mechanism to maintain genomic integrity.

Experimental Protocols

Comet Assay for DNA Damage Assessment

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. The following is a generalized protocol that can be adapted for assessing DNA damage induced by **bromodichloronitromethane**.

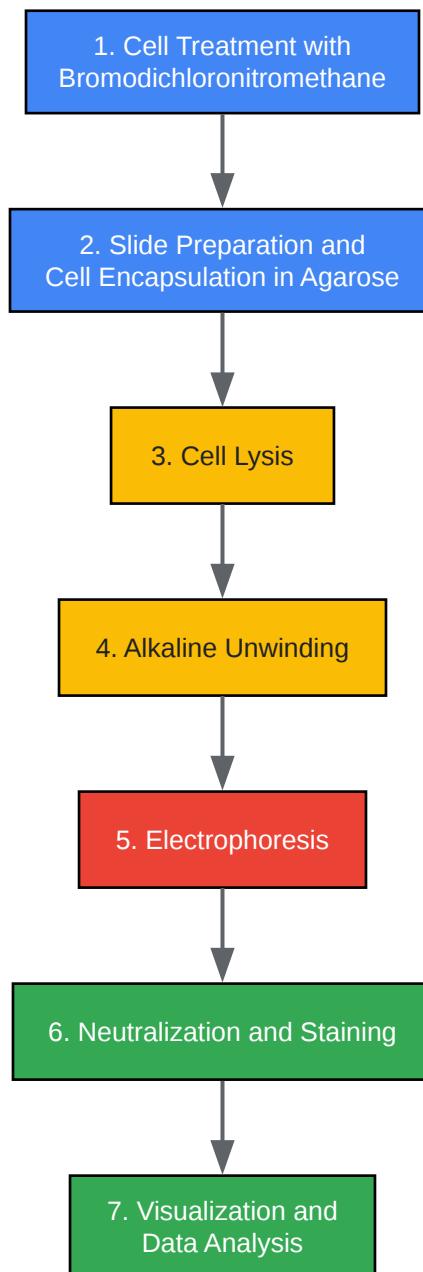
Materials:

- Fully frosted microscope slides
- Normal melting point (NMP) agarose
- Low melting point (LMP) agarose
- Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
- Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
- Neutralization buffer (0.4 M Tris, pH 7.5)
- DNA staining solution (e.g., SYBR Green I or propidium iodide)
- Cell culture medium
- Phosphate-buffered saline (PBS)
- **Bromodichloronitromethane** stock solution (in a suitable solvent like DMSO)
- Cultured mammalian cells (e.g., CHO or human lymphocytes)

Procedure:

- Cell Preparation: Culture cells to an appropriate density. Treat cells with varying concentrations of **bromodichloronitromethane** for a defined period. Include a negative (vehicle) control and a positive control (e.g., hydrogen peroxide).
- Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow to dry.

- Cell Encapsulation: Harvest and resuspend treated cells in PBS at a concentration of approximately 1×10^5 cells/mL. Mix the cell suspension with 0.5% LMP agarose at a 1:10 (v/v) ratio and quickly pipette onto the pre-coated slides. Cover with a coverslip and allow to solidify on a cold surface.
- Lysis: Carefully remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C. This step removes cell membranes and histones, leaving behind nucleoids containing supercoiled DNA.
- Alkaline Unwinding: Transfer the slides to a horizontal gel electrophoresis tank and immerse them in freshly prepared alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow the DNA to unwind.
- Electrophoresis: Perform electrophoresis in the alkaline buffer at a low voltage (e.g., 25 V) and a specific current (e.g., 300 mA) for 20-30 minutes. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
- Neutralization: Gently remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5-10 minutes. Repeat this step three times.
- Staining and Visualization: Stain the slides with a suitable DNA fluorochrome. Visualize the comets using a fluorescence microscope.
- Data Analysis: Capture images of the comets and analyze them using specialized software to quantify the extent of DNA damage.^{[4][5][6][7]} Common parameters include tail length, tail intensity, and tail moment.^{[4][5][6][7]}



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